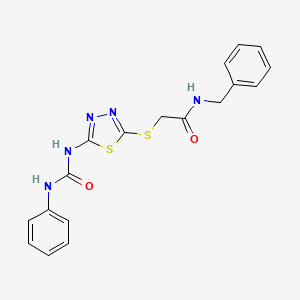

N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S2/c24-15(19-11-13-7-3-1-4-8-13)12-26-18-23-22-17(27-18)21-16(25)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,24)(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXGHHSCMZIEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 5-(3-phenylureido)-1,3,4-thiadiazole-2-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits notable biological properties, making it a candidate for therapeutic exploration. Its applications can be categorized into several key areas:

Antimicrobial Properties

Studies have demonstrated that thiadiazole derivatives possess antimicrobial activity. Research indicates that this compound has shown promising results against various bacterial and fungal strains. In vitro tests have highlighted its effectiveness in inhibiting the growth of pathogens, suggesting its potential use as an antibacterial and antifungal agent.

Anticancer Potential

The compound's ability to modulate specific molecular targets positions it as a candidate for anticancer research. Thiadiazoles are known for their capacity to interfere with cancer cell proliferation and survival mechanisms. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Antioxidant Activity

Research has also focused on the antioxidant properties of this compound. The presence of the thiadiazole ring contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Various synthesized derivatives have demonstrated moderate to significant radical scavenging activity.

General Synthetic Approach

A typical synthesis involves the reaction of benzyl amine with 2-thioxo-substituted compounds under specific conditions to form the desired thiadiazole derivative. The process includes purification steps such as recrystallization to ensure high-quality product yields .

Case Studies

Several studies have documented the synthesis and evaluation of N-benzyl derivatives in relation to their biological activities:

Study on Antibacterial Activity

In one study, several derivatives of N-benzyl compounds were synthesized and screened for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiadiazole moiety enhanced antimicrobial efficacy significantly .

Investigation into Anticancer Effects

Another research effort focused on assessing the anticancer potential of this compound by evaluating its effects on various cancer cell lines. The findings revealed that N-benzyl derivatives could induce apoptosis through specific signaling pathways associated with cell death .

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound’s structure features three key domains:

- 1,3,4-Thiadiazole ring : Substituted at position 5 with a 3-phenylureido group.

- Thioether linkage : Connects the thiadiazole to the acetamide backbone.

- Benzyl group : Attached to the acetamide nitrogen.

Comparisons with structurally related compounds highlight how modifications to these domains influence physicochemical and biological properties:

Physicochemical Properties

- Melting Points : Benzothiazole derivatives (e.g., 4g: 263–265°C ) exhibit higher melting points than benzyl-substituted analogs (e.g., 5h: 133–135°C ), likely due to increased rigidity and hydrogen-bonding capacity.

Biological Activity

N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and antioxidant properties. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on various studies.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 399.5 g/mol. The compound features a benzyl group, a thiadiazole ring, and an acetamide moiety, which contribute to its biological activity.

Synthesis

The synthesis typically involves several steps:

- Formation of N-benzyl-2-chloroacetamide : Benzylamine reacts with 2-chloroacetyl chloride.

- Thiadiazole Formation : The intermediate is then treated with 5-(3-phenylureido)-1,3,4-thiadiazole-2-thiol under basic conditions.

- Purification : The final product is purified using solvents like dichloromethane or ethanol.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values were reported as low as 0.37 µM for certain derivatives.

- HepG2 (liver cancer) : Compounds showed promising activity with IC50 values around 0.73 µM.

- HeLa (cervical cancer) : Notably more potent than sorafenib (IC50 = 7.91 µM), indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives can induce apoptotic cell death in cancer cells .

Antioxidant Activity

This compound has been screened for antioxidant activity and demonstrated moderate to significant radical scavenging capabilities. This property suggests potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiadiazole derivatives are known for their ability to combat various microbial infections due to their interaction with microbial enzymes and receptors .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(benzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pheny-acetamide | Structure | Contains a methyl group on the thiadiazole ring |

| Acetamide, N-(5-(phenylmethyl)thio)-1,3,4-thiadiazol | Structure | Features a phenymethyl thio group |

| 1-(4-phenyloxyphenoxy)-N-(5-methylthiadiazol)-acetamide | Structure | Contains an ether linkage |

These compounds illustrate variations in substituents that affect their biological activity and potential applications.

Study on Anticancer Effects

A study conducted on a series of thiadiazole derivatives found that those similar to this compound exhibited potent anticancer activities across multiple cell lines. The findings highlighted the importance of specific substituents on the thiadiazole ring in enhancing cytotoxicity .

Antioxidant Screening

Another investigation focused on the antioxidant properties of similar compounds showed that modifications in the structure could lead to improved radical scavenging activities. This emphasizes the potential for developing new therapeutic agents based on structural modifications of the thiadiazole framework .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how are intermediates characterized?

- Methodology :

- Stepwise Synthesis : The compound is typically synthesized via multi-step reactions involving cyclization, thioether formation, and urea coupling. For example, intermediates like 5-substituted-1,3,4-thiadiazole derivatives are prepared by refluxing thiocarbohydrazides with carboxylic acids in the presence of H₂SO₄ or POCl₃ .

- Key Reagents : Chloroacetyl chloride, sodium azide, and substituted phenylureas are commonly used. Reaction monitoring via TLC (e.g., hexane:ethyl acetate, 9:1) ensures intermediate purity .

- Characterization : Intermediates are validated using elemental analysis, IR (e.g., ν~max~= 1649–1670 cm⁻¹ for amide C=O), and NMR (¹H/¹³C chemical shifts for thiadiazole protons at δ 7.5–8.9 ppm) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Techniques :

- Spectroscopy : IR confirms functional groups (e.g., ureido N–H at 3380–3268 cm⁻¹). ¹H/¹³C NMR identifies substituent environments (e.g., benzyl CH₂ at δ 4.2–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., GC-MS or ESI-MS) verifies molecular weights (e.g., observed [M+H]⁺ at 456.44 for a related analog) .

- X-ray Crystallography : Co-crystal structures (e.g., with thioamide intermediates) resolve ambiguities in regiochemistry .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Critical Methods :

- IR Spectroscopy : Detects amide, urea, and thiadiazole vibrations .

- Multinuclear NMR : Assigns proton environments (e.g., thioacetamide CH₃ at δ 1.91 ppm) and confirms substitution patterns .

- Elemental Analysis : Validates purity (>95% C, H, N, S content) .

Advanced Research Questions

Q. How can computational methods like free energy perturbation (FEP) guide the optimization of pharmacokinetic properties such as BBB permeability?

- Strategy :

- FEP Simulations : Predict binding affinities to NMDA receptors and guide substitutions (e.g., cyclohexylmethyl groups enhance BBB penetration) .

- Permeability Prediction : Tools like PAMPA-BBB estimate logBB values; lipophilic substituents (cLogP ~3.5) balance solubility and membrane diffusion .

- Case Study : Compound 1f (analog) achieved 2.3-fold higher brain uptake than lead TCN-213 via optimized phenyl substitutions .

Q. What strategies are effective in resolving discrepancies in reported cytotoxic activities across different cancer cell lines?

- Approach :

- Assay Standardization : Use consistent protocols (e.g., MTT assay, 48–72 hr incubation) to minimize variability .

- Cell Line Profiling : Compare activity in MCF-7 (breast) vs. A549 (lung) cells; note differences in receptor expression (e.g., aromatase in MCF-7) .

- Selectivity Indices : Calculate IC₅₀ ratios between cancer (e.g., 0.034 mmol L⁻¹ for A549) and non-cancer cells (NIH3T3) to assess specificity .

Q. How can microwave-assisted synthesis improve the yield and efficiency of producing this compound?

- Optimization :

- Reaction Acceleration : Microwave irradiation reduces reaction times (e.g., 30 min vs. 10 hr conventional heating) .

- Enhanced Purity : Higher yields (e.g., 81–97%) and reduced byproducts via controlled dielectric heating .

- Case Study : Microwave-assisted cyclization of thiadiazole intermediates improved fungicidal activity (77.3% inhibition at 50 mg/L) .

Q. What are the critical considerations in designing SAR studies for thiadiazole derivatives targeting specific receptors?

- Design Principles :

- Substituent Variation : Systematically modify phenylurea or benzyl groups to probe steric/electronic effects (e.g., electron-withdrawing groups enhance NMDA receptor binding) .

- Bioisosteric Replacement : Replace thiadiazole with oxadiazole to assess impact on solubility and target engagement .

- Activity Cliffs : Identify abrupt changes in potency (e.g., 4-fluorophenyl analogs show 10-fold higher IC₅₀ than unsubstituted derivatives) .

Q. What in vitro models are appropriate for evaluating the compound’s bioactivity, and how are selectivity indices calculated?

- Models :

- Cancer Models : MCF-7 (hormone-sensitive), A549 (EGFR-driven), and HepG2 (liver) for broad-spectrum profiling .

- Neurological Models : Zebrafish depression models (e.g., hydrocortisone-induced) for CNS activity validation .

- Selectivity Index (SI) :

- Formula : SI = IC₅₀(non-cancer)/IC₅₀(cancer). For example, SI >3 indicates therapeutic window .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.